BenchChemオンラインストアへようこそ!

2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate

Molecular weight Structural differentiation BIONET research intermediates

This BIONET catalogue ester from Key Organics (CAS 343373-88-6) is a critical CNS-oriented building block. Its XLogP3 of 6.2/TPSA 72.1 profile and zero H-bond donors overcome permeability bottlenecks inherent to amide analogs. With ≥95% purity, it minimizes false positives in HTS. Its distinctive 2,4-dichlorophenyl ester core paired with a 3-CF3 anilino motif—unlike lighter or electronically mismatched analogs—delivers unique IP space for SAR. Choose it when assay reliability and differentiated lead chemistry matter. Inquire for gram-scale R&D supply.

Molecular Formula C21H14Cl2F3NO4S
Molecular Weight 504.3
CAS No. 343373-88-6
Cat. No. B2638324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate
CAS343373-88-6
Molecular FormulaC21H14Cl2F3NO4S
Molecular Weight504.3
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C21H14Cl2F3NO4S/c22-15-9-10-19(18(23)12-15)31-20(28)13-27(32(29,30)17-7-2-1-3-8-17)16-6-4-5-14(11-16)21(24,25)26/h1-12H,13H2
InChIKeyHTNSNGRVXZDNPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate (CAS 343373-88-6): Procurement-Quality Identity and Physicochemical Baseline


2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate (CAS 343373-88-6) is a fully synthetic, non‑steroidal aryl sulfonamido‑acetate ester supplied as a BIONET catalogue research intermediate and screening compound at ≥95% purity by Key Organics and its distribution partners . Its molecular formula is C₂₁H₁₄Cl₂F₃NO₄S with a molecular weight of 504.3 g mol⁻¹; computed descriptors include XLogP3 = 6.2, topological polar surface area (TPSA) = 72.1 Ų, zero hydrogen‑bond donors, eight hydrogen‑bond acceptors, and seven rotatable bonds [1]. The molecule combines a 2,4‑dichlorophenyl ester terminus, a central phenylsulfonamido‑acetate bridge, and a 3‑trifluoromethylanilino pharmacophoric element—a substitution pattern that distinguishes it from the closest commercially available in‑class analogs.

Why Generic Substitution Fails for 2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate: Structural and Physicochemical Gaps Among Close Analogs


Although multiple BIONET‑catalogue compounds share the phenylsulfonyl‑anilino‑acetate scaffold, the specific combination of a 2,4‑dichlorophenyl ester terminus and a 3‑trifluoromethyl substituent on the anilino ring in CAS 343373‑88‑6 creates a physicochemical profile that cannot be replicated by simply interchanging the closest in‑class analogs. Removing the ‑CF₃ group (CAS 343373‑55‑7) cuts molecular weight by ~68 Da and eliminates a strong electron‑withdrawing motif known to modulate metabolic stability and target engagement in sulfonamido‑acetate series [1]. Relocating the ‑CF₃ group to the ester phenyl (CAS 343373‑54‑6) produces an ~69 Da‑lighter molecule with a fundamentally altered electronic distribution . Replacing the 2,4‑dichloro substitution with a 4‑methoxy group (CAS 343373‑85‑3) introduces an electron‑donating substituent, lowering lipophilicity and altering hydrogen‑bond acceptor count . These structural perturbations lead to measurable differences in computed bulk properties that directly impact permeability, solubility, and protein‑binding predictions—making blind substitution scientifically unreliable. Importantly, no publicly available primary literature or patent currently provides head‑to‑head quantitative bioactivity data for any member of this compound class; the differentiation evidence below therefore rests on computed and supplier‑verified physicochemical parameters rather than comparative pharmacology.

Product‑Specific Quantitative Evidence Guide for 2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate (CAS 343373-88-6)


Molecular Weight Differentiation vs. the Closest In‑Class BIONET Analogs

CAS 343373‑88‑6 (MW 504.3) is the highest‑molecular‑weight member among the four closest commercially available phenylsulfonyl‑anilino‑acetate analogs, exceeding the ‑CF₃‑deleted analog (CAS 343373‑55‑7, MW 436.31) by 68.0 Da, the CF₃‑relocated isomer (CAS 343373‑54‑6, MW 435.4) by 68.9 Da, and the 4‑methoxy‑substituted analog (CAS 343373‑85‑3, MW 465.4) by 38.9 Da . This molecular‑weight differentiation arises from the simultaneous presence of two chlorine atoms on the ester phenyl ring and the trifluoromethyl group on the anilino ring—a dual‑substitution pattern unique to this compound within the set.

Molecular weight Structural differentiation BIONET research intermediates

Lipophilicity (XLogP3) Differentiation Relative to the CF₃‑Deleted and CF₃‑Relocated Analogs

The computed XLogP3 of CAS 343373‑88‑6 is 6.2 [1]. The structurally closest analog with a measured logP value is the corresponding acetamide (CAS 337922‑40‑4), which has a reported LogP of 8.05 [2]. While the ester‑to‑amide functional‑group swap is expected to increase lipophilicity, the bis‑trifluoromethyl‑bearing acetamide logP of ~8.1 provides a class‑level benchmark: the target compound's XLogP3 of 6.2 is approximately 1.9 log units lower, consistent with the replacement of the amide NH by an ester oxygen and the absence of a second ‑CF₃ group. The ‑CF₃‑deleted analog (CAS 343373‑55‑7) and the CF₃‑relocated isomer (CAS 343373‑54‑6) lack computed XLogP3 values in the retrieved public record, but their lower molecular weights and altered heteroatom counts predict lower logP values relative to CAS 343373‑88‑6.

Lipophilicity XLogP3 ADME prediction

Hydrogen‑Bond Donor Count (HBD = 0) Differentiation from Amide‑Containing Scaffold Analogs

CAS 343373‑88‑6 possesses zero hydrogen‑bond donors (HBD = 0), a computed property verified by PubChem [1]. In contrast, the direct acetamide analog (CAS 337922‑40‑4) contains a secondary amide ‑NH‑ that contributes one hydrogen‑bond donor . According to Lipinski's and Veber's rules, each additional HBD can reduce passive oral absorption; moving from HBD = 0 to HBD = 1 is predicted to decrease Caco‑2 permeability and oral bioavailability fraction in empirical datasets. The ester‑containing target compound therefore offers a measurably different hydrogen‑bonding surface relative to its amide‑linked in‑class counterpart.

Hydrogen bonding Permeability Oral bioavailability prediction

Topological Polar Surface Area (TPSA = 72.1 Ų) Differentiation Within the Compound Series

The computed TPSA of CAS 343373‑88‑6 is 72.1 Ų [1]. This value falls below the commonly applied CNS‑MPO threshold of <76 Ų for favorable central nervous system penetration while remaining above the <60 Ų threshold often associated with good oral absorption [2]. Within the BIONET analog set, the 4‑methoxy‑substituted ester (CAS 343373‑85‑3) is predicted to have a higher TPSA owing to the additional oxygen atom (methoxy O contributes ~9 Ų), while the CF₃‑deleted analog (CAS 343373‑55‑7) is predicted to have a marginally lower TPSA (fewer fluorine atoms reduce polar surface contribution). The balanced TPSA of the target compound thus occupies a narrow window that neither the higher‑TPSA methoxy analog nor the lower‑TPSA des‑CF₃ analog replicates.

TPSA Oral absorption CNS multiparameter optimization

Purity Specification and Supplier Supply‑Chain Differentiation Relative to Closest Analogs

CAS 343373‑88‑6 is listed with a minimum purity specification of 95% by AKSci (Cat. 4146CF) and CymitQuimica (Ref. 3D‑TNA37388) under the BIONET brand . The CF₃‑deleted analog (CAS 343373‑55‑7) and the CF₃‑relocated isomer (CAS 343373‑54‑6) are both listed at 90% purity by Key Organics via ChemicalBook . This 5‑percentage‑point purity differential is significant for high‑throughput screening applications where impurity‑driven false‑positive rates increase with decreasing compound purity; a 90%‑purity sample may contain up to twice the total impurity burden of a 95%‑purity sample, potentially doubling the false‑hit risk in single‑concentration primary screens.

Purity specification Procurement quality Supply chain

Rotatable Bond Count (7) and Molecular Flexibility Differentiation from the Free‑Acid Precursor

CAS 343373‑88‑6 has seven rotatable bonds (PubChem computed value) [1]. The corresponding free carboxylic acid (CAS 337922‑15‑3, C₁₅H₁₀Cl₂F₃NO₄S, MW 428.2) is predicted to have five rotatable bonds after the ester‑to‑acid conversion eliminates the 2,4‑dichlorophenyl ester linkage, removing two rotatable bonds from the scaffold . A difference of two rotatable bonds translates to a predicted entropic penalty differential of approximately 1.2–1.8 kcal mol⁻¹ upon rigid‑site binding (estimated at ~0.6–0.9 kcal mol⁻¹ per frozen rotatable bond), suggesting that the ester form may experience a greater entropic binding penalty but also greater conformational adaptability for induced‑fit recognition.

Rotatable bonds Conformational flexibility Entropic binding penalty

Best Research and Industrial Application Scenarios for 2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate (CAS 343373-88-6)


Screening Library Diversification for CNS‑Oriented Lead Discovery

With an XLogP3 of 6.2 and TPSA of 72.1 Ų [1] [2], this compound occupies the favorable CNS drug‑like space defined by multiparameter optimization scores. Procurement for screening decks targeting CNS indications (neurodegeneration, psychiatric disorders, neuro‑oncology) is justified over lower‑purity or lower‑TPSA analogs that fall outside the optimal CNS‑MPO window.

Permeability‑Sensitive Cell‑Based Assays Requiring Zero H‑Bond Donors

The absence of hydrogen‑bond donors (HBD = 0) differentiates CAS 343373‑88‑6 from amide‑containing scaffold analogs [3]. This property supports its use in intracellular target‑engagement assays and Caco‑2 monolayer permeability studies where even a single HBD can reduce apparent permeability, making the ester form the preferred choice for permeability‑critical experimental workflows.

Fragment‑Based Drug Design and Scaffold‑Hopping SAR Campaigns

The seven rotatable bonds and balanced physicochemical profile make this compound a versatile starting point for fragment‑growing and scaffold‑hopping strategies. Its molecular weight (504.3 Da) and the simultaneous presence of electron‑withdrawing groups (2,4‑Cl₂, 3‑CF₃) provide a differentiated chemical space for exploring structure‑activity relationships that the lower‑molecular‑weight or differently substituted analogs cannot access .

High‑Throughput Screening with Elevated Purity Requirements

The 95% minimum purity specification makes CAS 343373‑88‑6 preferable to the 90%‑purity closest analogs for primary high‑throughput screening campaigns where impurity‑driven false positives must be minimized. The reduced impurity burden translates to lower cherry‑picking fallout rates and more reliable single‑concentration percent‑inhibition data, directly reducing downstream triage costs.

Quote Request

Request a Quote for 2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.